REACTION_CXSMILES
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[Br:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[C:4]([CH3:9])[N+:3]=1[O-].C(OC(C(F)(F)F)=O)(C(F)(F)F)=[O:12]>>[Br:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[C:4]([CH2:9][OH:12])[N:3]=1
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Name
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2-bromo-3-hydroxy-6-methylpyridine 1-oxide
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Quantity
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15 g
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Type
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reactant
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Smiles
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BrC1=[N+](C(=CC=C1O)C)[O-]
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Name
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|
Quantity
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50 mL
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Type
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reactant
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Smiles
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C(=O)(C(F)(F)F)OC(=O)C(F)(F)F
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent was removed under vacuum
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Type
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CUSTOM
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Details
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The residue was purified by column chromatography (silica gel: EA:Hex, 2:1)
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Name
|
|
Type
|
|
Smiles
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BrC1=NC(=CC=C1O)CO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |